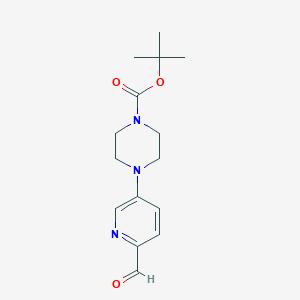

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate

概述

描述

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . It is a derivative of piperazine and pyridine, featuring a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. The reaction is stirred for several hours, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

化学反应分析

Types of Reactions: tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

Oxidation: 4-(6-carboxypyridin-3-yl)piperazine-1-carboxylate.

Reduction: 4-(6-hydroxymethylpyridin-3-yl)piperazine-1-carboxylate.

Substitution: Products vary based on the substituents introduced to the pyridine ring.

科学研究应用

Medicinal Chemistry

1.1 Intermediate in Drug Synthesis

One of the primary applications of tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is as an intermediate in the synthesis of palbociclib, a drug approved for the treatment of hormone receptor-positive breast cancer. The compound facilitates the formation of key structural components required for the bioactivity of palbociclib, enhancing its therapeutic efficacy against cancer cells .

1.2 Anticancer Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit promising anticancer properties. The incorporation of pyridine and piperazine moieties has been linked to improved interaction with biological targets involved in cell proliferation and survival pathways, making these compounds valuable in anticancer drug development .

Synthesis Methodologies

2.1 Photocatalytic Synthesis

Recent advancements have introduced photocatalytic methods for synthesizing this compound. This method utilizes visible light and specific photocatalysts to enhance reaction efficiency and reduce environmental impact compared to traditional synthetic routes. The process involves combining 2-aminopyridine with piperazine derivatives under light irradiation, yielding high purity and yield while minimizing byproducts .

2.2 Green Chemistry Approaches

The shift towards sustainable chemistry has prompted the exploration of greener synthesis routes for this compound. The use of non-toxic reagents and solvents, along with photocatalysis, aligns with green chemistry principles, making the production process more environmentally friendly .

作用机制

The mechanism of action of tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperazine ring provides a scaffold for binding to specific biological targets, influencing various biochemical pathways .

相似化合物的比较

- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- tert-Butyl 4-formylpiperidine-1-carboxylate

- tert-Butyl piperazine-1-carboxylate

Comparison: tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of both a formyl group and a pyridine ring, which confer distinct reactivity and binding properties. Compared to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, the formyl derivative can participate in different types of chemical reactions, such as oxidation and reduction, making it versatile for various synthetic applications .

生物活性

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and related case studies.

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 278.35 g/mol

- CAS Number : 571188-59-5

- Physical Form : Solid

The compound is recognized as an intermediate in the synthesis of various anticancer agents, particularly those targeting cyclin-dependent kinases (CDKs). Its structure allows it to interact with biological targets involved in cell cycle regulation, thereby inhibiting tumor growth. The presence of the pyridine ring contributes to its ability to form hydrogen bonds with target proteins, enhancing its biological activity.

Anticancer Properties

Studies have shown that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | CDK inhibition leading to G1 phase arrest |

| A549 (Lung) | 10.0 | Induction of apoptosis through caspase activation |

| HeLa (Cervical) | 15.0 | Inhibition of DNA synthesis |

These results indicate that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

-

Study on MCF-7 Breast Cancer Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.

- Flow cytometry analysis revealed an increase in the percentage of cells in the G1 phase, indicating cell cycle arrest.

-

In Vivo Efficacy :

- In a murine model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Histological analysis showed decreased mitotic activity and increased apoptosis within tumor tissues.

Toxicity Profile

While the compound shows promise as an anticancer agent, its toxicity must be carefully evaluated. Preliminary studies indicate that it may exhibit cytotoxic effects at high concentrations:

| Toxicity Endpoint | Observation |

|---|---|

| Acute Toxicity | Toxic if swallowed (H301) |

| Skin Irritation | Mild irritation potential (H315) |

| Respiratory Irritation | May cause respiratory issues (H335) |

常见问题

Q. Basic Synthesis and Characterization

Q. Q1. What are the common synthetic routes for tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate, and how is the reaction progress monitored?

A1. A widely used method involves Suzuki-Miyaura cross-coupling between tert-butyl piperazine boronic ester derivatives and halogenated pyridine precursors. For example, tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate can undergo palladium-catalyzed coupling with formyl-containing reagents under microwave irradiation (100°C, 3 hours) to introduce the formyl group . Reaction progress is monitored via LCMS (e.g., m/z 372.2 [M+H]+) and ¹H NMR to confirm the disappearance of starting materials (e.g., bromopyridine δ 8.33 ppm) and emergence of formyl proton signals (δ 9.8–10.2 ppm) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical?

A2. X-ray crystallography is the gold standard for confirming molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.0568 Å, α = 88.852°) resolve bond angles and torsion angles critical for piperazine ring conformation . NMR (¹H, ¹³C) identifies functional groups, such as the tert-butyl singlet at δ 1.46 ppm and formyl proton resonance . FT-IR verifies carbonyl stretches (C=O at ~1680 cm⁻¹) and formyl C-H stretches (~2820 cm⁻¹) .

Q. Advanced Synthetic Optimization

Q. Q3. How can reaction conditions be optimized to improve yields in palladium-catalyzed couplings?

A3. Key parameters include:

- Catalyst loading : Tetrakis(triphenylphosphine)palladium(0) at 10 mol% ensures efficient coupling without excessive Pd residues .

- Solvent system : Toluene/ethanol (5:2 v/v) with aqueous Na₂CO₃ enhances solubility of boronic esters and minimizes side reactions .

- Heating method : Microwave irradiation (vs. conventional heating) reduces reaction time from 12 hours to 3 hours, improving yield from 70% to 91% .

Q. Q4. What strategies mitigate byproduct formation during formylation?

A4. Byproducts like over-oxidized carboxylic acids or dimers arise from excessive formylating agents. Strategies include:

- Controlled stoichiometry : Limiting formylating reagents to 1.1 equivalents .

- Low-temperature workup : Quenching reactions at 0°C to prevent formyl group degradation .

- Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradient) separates polar byproducts .

Q. Functional Group Reactivity

Q. Q5. What is the reactivity profile of the formyl group in this compound, and how is it exploited in downstream modifications?

A5. The formyl group undergoes nucleophilic additions (e.g., with amines to form imines) and reductions (e.g., NaBH₄ to hydroxymethyl derivatives). For example, condensation with hydrazines generates hydrazones, useful in synthesizing heterocyclic scaffolds . Protection strategies (e.g., acetal formation) prevent undesired reactions during multi-step syntheses .

Q. Q6. How does the piperazine ring influence regioselectivity in substitution reactions?

A6. The piperazine nitrogen’s basicity (pKa ~9.5) directs electrophilic attacks. For instance, N-alkylation occurs preferentially at the less hindered nitrogen, while N-acylation favors the more nucleophilic site. Steric effects from the tert-butyl group further modulate reactivity .

Q. Data Contradictions and Resolution

Q. Q7. How are discrepancies in spectral data (e.g., NMR vs. crystallography) resolved?

A7. Discrepancies often arise from dynamic effects (e.g., rotational barriers in NMR timescales) or polymorphism in crystals. For example, NMR may show averaged signals for flexible piperazine rings, while X-ray structures reveal specific conformations. VT-NMR (variable temperature) or DFT calculations reconcile such differences by modeling energy barriers .

Q. Q8. Why might synthetic batches show varying bioactivity despite identical LCMS/NMR data?

A8. Subtle stereochemical impurities (e.g., <2% enantiomers) or residual solvents (e.g., DMF) can alter biological activity. Chiral HPLC and GC-MS are critical for detecting these .

Q. Applications in Drug Discovery

Q. Q9. How is this compound used as a kinase inhibitor precursor?

A9. The formyl group serves as a handle for Schiff base formation with aminopyrimidine moieties, common in kinase-binding scaffolds. For example, coupling with 6-bromo-8-cyclopentylpyridopyrimidine derivatives yields potent kinase inhibitors (IC₅₀ < 50 nM) .

Q. Q10. What role does the tert-butyl group play in pharmacokinetic optimization?

A10. The tert-butyl group enhances metabolic stability by shielding labile piperazine carbamates from esterase cleavage. It also improves log P by ~1.5 units, enhancing membrane permeability .

Q. Safety and Handling

Q. Q11. What safety precautions are required when handling this compound?

A11. Key precautions include:

- PPE : Nitrile gloves, respiratory protection (N95 masks), and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 µm) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water (risk of exothermic decomposition) .

属性

IUPAC Name |

tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)16-10-13/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLAEYGQLPLNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165184 | |

| Record name | 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197294-84-0 | |

| Record name | 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197294-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。